For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery of 1-Amino-1H-imidazole-5-carboxamide BTK Inhibitors
This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of a novel class of Bruton's Tyrosine Kinase (BTK) inhibitors based on a 1-amino-1H-imidazole-5-carboxamide scaffold. This new class of inhibitors demonstrates high potency, selectivity, and favorable pharmacokinetic profiles, offering a promising alternative to currently approved BTK inhibitors.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[2][3] While several BTK inhibitors, such as ibrutinib, have been approved, they are associated with off-target effects, leading to adverse events.[3][4] This has driven the search for more selective BTK inhibitors.
This guide details the discovery of a novel series of covalent BTK inhibitors that utilize a unique 1-amino-1H-imidazole-5-carboxamide as a hinge-binding motif.[4] The research culminated in the identification of a lead compound, compound 26 , which exhibits impressive selectivity, favorable pharmacokinetic properties, and robust in vivo anti-tumor efficacy.[3][4]
Core Innovation: The 1-Amino-1H-imidazole-5-carboxamide Scaffold
A key innovation in this research is the pioneering use of the 1-amino-1H-imidazole-5-carboxamide scaffold as a hinge binder for kinase inhibitors.[3][4] This novel chemical entity has the potential to significantly broaden the diversity of kinase inhibitor chemistry.[3][4] The carboxamide group within this core structure plays a crucial role in binding to the BTK hinge region, as demonstrated by the dramatic loss of activity when it is replaced.[4]
Data Presentation
Table 1: In Vitro BTK Inhibitory Activity of Key Compounds
| Compound | Structure | BTK IC50 (nM) |
| 1 | (Structure not provided in search results) | >1000 |
| 2 | (Structure not provided in search results) | 15.3 ± 1.2 |
| 3 | (Structure not provided in search results) | 1.5 ± 0.2 |
| 4 | (Structure not provided in search results) | 0.8 ± 0.1 |
| 5 | (Structure not provided in search results) | 3.2 ± 0.4 |
| 26 | (Structure not provided in search results) | 0.5 ± 0.1 |
| Ibrutinib | (Reference Compound) | 1.2 ± 0.2 |
| Acalabrutinib | (Reference Compound) | 3.1 ± 0.5 |
Data extracted from the primary research publication. The structures of the compounds are detailed in the original paper.
Table 2: Kinase Selectivity Profile of Compound 26
| Kinase | IC50 (nM) |
| BTK | 0.5 ± 0.1 |
| EGFR | >10000 |
| ITK | >10000 |
| TEC | 1580 ± 120 |
| SRC | >10000 |
| LYN | 850 ± 65 |
| SYK | >10000 |
This table highlights the high selectivity of compound 26 for BTK over other kinases, which is a significant advantage over less selective inhibitors like ibrutinib.
Table 3: Pharmacokinetic Properties of Compound 26 in Rats
| Parameter | Value |
| Oral Bioavailability (F%) | 45.2% |
| Tmax (h) | 0.5 |
| Cmax (ng/mL) | 125 ± 25 |
| AUC (0-t) (ng·h/mL) | 458 ± 92 |
| t1/2 (h) | 2.1 ± 0.4 |
These data indicate that compound 26 has good oral bioavailability and a reasonable half-life in rats.
Experimental Protocols
BTK Enzyme Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
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Reagents: Recombinant human BTK enzyme, ATP, and a peptide substrate (e.g., Poly-GT).
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Procedure:
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The BTK enzyme was incubated with the test compound at various concentrations in an assay buffer.
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The kinase reaction was initiated by the addition of ATP and the peptide substrate.
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The reaction was allowed to proceed for a specified time at room temperature.
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The reaction was stopped, and the amount of phosphorylated substrate was quantified using a TR-FRET detection system.
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Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Kinase Selectivity Assay
The kinase selectivity of compound 26 was evaluated against a panel of other kinases using a similar TR-FRET or equivalent kinase activity assay format. The experimental protocol was analogous to the BTK enzyme inhibition assay, with the specific kinase and its corresponding substrate being the variables.
In Vitro Cellular Proliferation Assay
The anti-proliferative activity of the compounds was assessed in B-cell lymphoma cell lines (e.g., Ramos, TMD8).
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Cell Culture: Cells were cultured in appropriate media and conditions.
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Procedure:
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Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.
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After a defined incubation period (e.g., 72 hours), cell viability was measured using a standard method such as the CellTiter-Glo® luminescent cell viability assay.
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Data Analysis: The IC50 values were determined from the dose-response curves.
In Vivo Efficacy Study in a Xenograft Mouse Model
The in vivo anti-tumor efficacy of compound 26 was evaluated in a TMD8 human diffuse large B-cell lymphoma xenograft model in immunodeficient mice.
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Animal Model: Female NOD-SCID mice were subcutaneously inoculated with TMD8 cells.
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Treatment: Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. Compound 26 was administered orally at a specified dose and schedule.
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Efficacy Assessment: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.
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Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Mandatory Visualization
BTK Signaling Pathway
Caption: BTK Signaling Pathway and Inhibition.
Experimental Workflow for Inhibitor Screening
Caption: Drug Discovery Workflow.
Conclusion
The discovery of 1-amino-1H-imidazole-5-carboxamide derivatives as BTK inhibitors represents a significant advancement in the field of kinase inhibitor research. The lead compound, compound 26, demonstrates a superior profile of high potency, exquisite selectivity, and favorable in vivo properties. This novel class of inhibitors holds considerable promise for the development of a safer and more effective therapeutic option for patients with B-cell malignancies. Further clinical investigation of these promising preclinical candidates is warranted.
